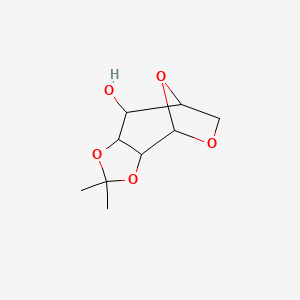

2,3-O-Acetonemannosan

Beschreibung

2,3-O-Acetonemannosan is a carbohydrate derivative characterized by the acetonide (isopropylidene) protection at the 2- and 3-hydroxyl positions of a mannosan backbone. Mannosan, a polysaccharide composed of mannose units, is chemically modified here to enhance stability and reactivity for synthetic applications. This compound is often identified as a product in pyrolysis studies of lignocellulosic biomass, suggesting its formation under thermal degradation conditions . Its synthetic utility lies in its protective group strategy, which enables selective functionalization of other hydroxyl groups in carbohydrate chemistry.

Eigenschaften

IUPAC Name |

4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEESJHGZLRXGHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3COC(C2O1)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- involves the dehydration of beta-D-mannopyranose. The reaction typically requires an acid catalyst and controlled temperature conditions to ensure the formation of the anhydro compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced forms such as alcohols.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of beta-D-Mannopyranose, 1,6-anhydro-2,3-O-(1-methylethylidene)- involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. Molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Protective Group Chemistry

1,4:3,6-Dianhydro-α-D-glucopyranose (Isomannide)

- Structure : A bicyclic ether derived from glucose, featuring two anhydride bridges (1,4 and 3,6 positions).

- Comparison: Unlike 2,3-O-acetonemannosan, isomannide lacks acetonide protection but shares a rigid bicyclic structure. This structural difference impacts solubility and reactivity in glycosylation reactions .

2-[3-O-(5-O-Acetyl-3-O-benzyl-1,2-O-isopropylidene-6-deoxy-α-D-allofuranos-6-yl)-2,4,6-tri-O-benzyl-α-D-mannopyranosyl]acetaldehyde (Compound 17)

- Structure: A mannopyranosyl derivative with multiple protective groups, including benzyl, acetyl, and isopropylidene.

- Comparison : Both compounds employ acetonide protection (isopropylidene). However, Compound 17 includes additional benzyl and acetyl groups, enhancing its utility in stepwise oligosaccharide synthesis. The presence of an acetaldehyde moiety further differentiates its reactivity profile .

Functional Analogues in Pyrolysis Studies

2,3-O-Acetonemannosan is identified alongside compounds like 5-methyl-2-furancarboxaldehyde and vanillin in pyrolysis products . These compounds share a common origin in lignocellulose degradation but differ significantly in functionality:

- 5-Methyl-2-furancarboxaldehyde : A furan derivative with aldehyde functionality, indicative of hemicellulose degradation.

- Vanillin: A phenolic aldehyde derived from lignin.

- Key Difference: 2,3-O-Acetonemannosan retains a carbohydrate backbone, whereas the others are smaller aromatic or furanic compounds.

Data Tables

Table 1: Structural Comparison of Protective Group-Modified Carbohydrates

Table 2: Pyrolysis Products of Lignocellulose (Select Examples)

Biologische Aktivität

2,3-O-Acetonemannosan is a glycosylated compound derived from mannan, which has garnered attention for its potential biological activities. This article explores the biological activity of 2,3-O-acetonemannosan, focusing on its antimicrobial, anticancer, and immunomodulatory properties based on recent research findings.

Chemical Structure and Properties

2,3-O-Acetonemannosan is characterized by the presence of acetyl groups attached to the mannan backbone. This modification enhances its solubility and biological activity compared to unmodified mannans. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated that 2,3-O-acetonemannosan exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Efficacy of 2,3-O-Acetonemannosan

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 250 µg/ml |

| Escherichia coli | 15 | 200 µg/ml |

| Candida albicans | 10 | 300 µg/ml |

The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer effects of 2,3-O-acetonemannosan have been evaluated in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways.

Case Study: Effect on A549 Lung Cancer Cells

In a study involving A549 lung cancer cells, treatment with 2,3-O-acetonemannosan resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 430 µg/ml after a 48-hour incubation period.

- Apoptosis Induction : Hoechst staining revealed morphological changes indicative of apoptosis, such as chromatin condensation and nuclear fragmentation.

- Mechanistic Insights : Further analysis suggested that the compound activates caspase pathways leading to programmed cell death .

Immunomodulatory Effects

In addition to its antimicrobial and anticancer properties, 2,3-O-acetonemannosan has shown promise as an immunomodulator. It appears to enhance the immune response by stimulating macrophage activity and increasing cytokine production.

Table 2: Immunomodulatory Effects of 2,3-O-Acetonemannosan

| Cytokine | Control Level (pg/ml) | Treated Level (pg/ml) |

|---|---|---|

| IL-6 | 50 | 120 |

| TNF-alpha | 30 | 85 |

| IFN-gamma | 20 | 60 |

These results indicate that treatment with 2,3-O-acetonemannosan significantly elevates levels of pro-inflammatory cytokines, suggesting a potential role in enhancing host defense mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.